REACTION_SMILES
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[C:1](=[O:2])([O-:3])[O-:4].[CH3:27][N:28]([CH3:29])[CH:30]=[O:31].[F:7][c:8]1[c:9]([F:18])[c:10]([F:17])[cH:11][c:12]([N+:14](=[O:15])[O-:16])[cH:13]1.[K+:5].[K+:6].[OH:19][CH2:20][c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1>>[F:7][c:8]1[c:9]([O:19][CH2:20][c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)[c:10]([F:17])[cH:11][c:12]([N+:14](=[O:15])[O-:16])[cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc(F)c(F)c(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1ccccc1
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cc(F)c(OCc2ccccc2)c(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |